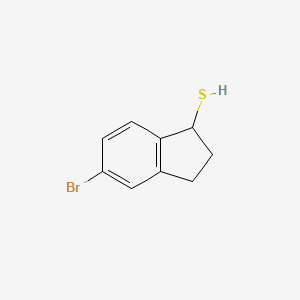
5-bromo-2,3-dihydro-1H-indene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,3-dihydro-1H-indene-1-thiol: is an organic compound with the molecular formula C9H9BrS It is a derivative of indene, featuring a bromine atom and a thiol group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indene-1-thiol typically involves the bromination of 2,3-dihydro-1H-indene-1-thiol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of new indene derivatives with different functional groups.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of dehalogenated or modified thiol compounds.
Scientific Research Applications
5-bromo-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-indene-1-thiol depends on its specific application. In biological systems, it may interact with cellular components through its thiol group, which can form covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
5-bromo-2,3-dihydro-1H-indene-1-thiol can be compared with other similar compounds, such as:
5-bromo-2,3-dihydro-1H-indene-1-one: Similar structure but with a carbonyl group instead of a thiol group.
5-bromo-2,3-dihydro-1H-indene-1-carbonitrile: Contains a nitrile group instead of a thiol group.
5-bromo-2,3-dihydro-1H-isoindol-1-one: Features an isoindole ring system with a bromine atom.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9BrS |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9BrS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 |
InChI Key |
VOKLIKWHSKSCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13271112.png)
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13271119.png)
![(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13271123.png)
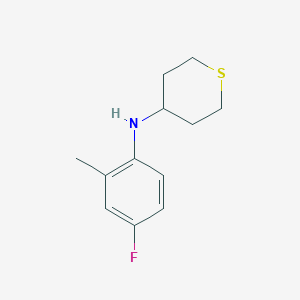

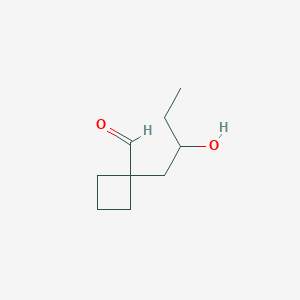
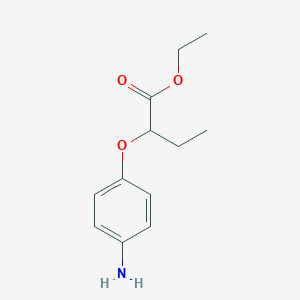
amine](/img/structure/B13271169.png)
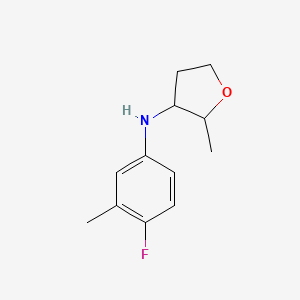
![2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13271181.png)



